1,3-Dichloro-2,4-dinitrobenzene

Nucleophilic Aromatic Substitution Reaction Kinetics Isotopic Exchange

1,3-Dichloro-2,4-dinitrobenzene (CAS 10199-85-6) features a unique 1,3,2,4 substitution yielding 52× slower SNAr kinetics vs. DNCB and >30°C higher melting than its 1,5-isomer. This ensures precise regioselective functionalization for pharma/agrochem intermediates and isotopically labeled compounds. Its distinct melting point (70-71°C) simplifies identity QC. Use correct grade for reliable stepwise syntheses.

Molecular Formula C6H2Cl2N2O4
Molecular Weight 236.99 g/mol
CAS No. 10199-85-6
Cat. No. B167800
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,3-Dichloro-2,4-dinitrobenzene
CAS10199-85-6
Molecular FormulaC6H2Cl2N2O4
Molecular Weight236.99 g/mol
Structural Identifiers
SMILESC1=CC(=C(C(=C1[N+](=O)[O-])Cl)[N+](=O)[O-])Cl
InChIInChI=1S/C6H2Cl2N2O4/c7-3-1-2-4(9(11)12)5(8)6(3)10(13)14/h1-2H
InChIKeyCPKWWONSNNHLAN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,3-Dichloro-2,4-dinitrobenzene: A Specialized Halo-Dinitrobenzene Isomer for Precision Aromatic Substitution and Synthesis


1,3-Dichloro-2,4-dinitrobenzene (CAS 10199-85-6) is a highly specialized member of the dichlorodinitrobenzene family. This yellow solid, with the molecular formula C6H2Cl2N2O4, is characterized by a unique 1,3,2,4 substitution pattern on the benzene ring . Its specific arrangement of two strong electron-withdrawing nitro groups and two labile chlorine atoms creates a distinct reactivity profile that differentiates it from other in-class compounds like the more common 1-chloro-2,4-dinitrobenzene (DNCB) or its close isomer, 1,5-dichloro-2,4-dinitrobenzene. The compound serves as a critical intermediate in the synthesis of specialty chemicals, including advanced polymers, pharmaceutical building blocks, and agrochemicals, where the precise placement of functional groups is paramount [1].

Why 1,3-Dichloro-2,4-dinitrobenzene Cannot Be Replaced by Common Dinitrobenzene Analogs


Substituting 1,3-dichloro-2,4-dinitrobenzene with a more common or readily available analog, such as 1-chloro-2,4-dinitrobenzene (DNCB) or the 1,5-dichloro isomer, is often unfeasible due to profound differences in physical properties and reaction kinetics. The unique 1,3-relationship of the chlorine atoms on the benzene ring in this compound results in a dramatically different electronic environment, which directly governs its reactivity in nucleophilic aromatic substitution (SNAr) and its behavior as a synthetic intermediate. As demonstrated by the quantitative evidence below, the selection of the correct isomer is not a matter of simple replacement but a critical parameter for achieving desired reaction outcomes, such as regioselective functionalization, controlled reaction rates, and proper solid-state handling during procurement and processing [1].

Quantitative Evidence Guide: Proving the Differentiation of 1,3-Dichloro-2,4-dinitrobenzene


Markedly Lower Reactivity in SNAr Reactions Enables Controlled Synthesis Compared to DNCB

1,3-Dichloro-2,4-dinitrobenzene exhibits a drastically lower rate of chlorine-isotopic exchange, a direct measure of its SNAr reactivity, compared to the widely used monochloro analog, 1-chloro-2,4-dinitrobenzene (DNCB) [1].

Nucleophilic Aromatic Substitution Reaction Kinetics Isotopic Exchange

Significantly Lower Melting Point Simplifies Handling and Processing vs. the 1,5-Dichloro Isomer

The target compound's melting point is significantly lower than that of its close isomer, 1,5-dichloro-2,4-dinitrobenzene (also known as 1,3-dichloro-4,6-dinitrobenzene, CAS 3698-83-7) .

Physical Property Melting Point Solid-State Processing

Regiospecific Single Chlorine Exchange Enables Precise Functionalization Not Possible with Isomers

Under the studied conditions, chlorine-isotopic exchange on 1,3-dichloro-2,4-dinitrobenzene is regiospecific, occurring only at one of the two chlorine atoms. This contrasts with other isomers which may undergo exchange at different positions or exhibit different selectivity [1].

Regioselectivity SNAr Isotopic Exchange

Optimal Procurement and Application Scenarios for 1,3-Dichloro-2,4-dinitrobenzene


Controlled Stepwise Synthesis of Advanced Polymeric and Electronic Materials

When synthesizing complex molecules like advanced polymers, ligands for catalysis, or components for organic electronics, the ability to perform controlled, stepwise functionalization of an aromatic core is essential. The 52-fold lower SNAr reactivity of 1,3-dichloro-2,4-dinitrobenzene compared to DNCB allows for the selective introduction of a first nucleophile under more forcing conditions without causing over-reaction or decomposition. Furthermore, the proven regiospecificity of chlorine displacement ensures that the second chlorine atom remains available for a subsequent, different transformation, enabling the construction of highly sophisticated molecular architectures with precision.

Synthesis of Isotopically Labeled Mechanistic Probes and Tracers

The unique combination of low overall reactivity and regiospecific chlorine exchange in 1,3-dichloro-2,4-dinitrobenzene makes it an ideal substrate for preparing radiolabeled or isotopically enriched compounds . The kinetic study itself uses 36Cl isotopic exchange, demonstrating the compound's utility in this area . Researchers can reliably and efficiently introduce a single radioactive or stable isotope label at a known, specific position on the molecule. This labeled compound can then be used as a tracer in metabolic studies, environmental fate analysis, or as a mechanistic probe to elucidate complex reaction pathways.

Procurement for Niche API and Agrochemical Intermediate Manufacturing

In the manufacturing of high-value active pharmaceutical ingredients (APIs) and agrochemicals, isomer purity is a critical quality attribute (CQA). The significant melting point difference (>30 °C) between 1,3-dichloro-2,4-dinitrobenzene (70-71 °C) and the closely related 1,5-isomer (101-104 °C) provides a straightforward and definitive quality control checkpoint . Procurement specialists can rely on this clear physical property to verify the identity and purity of incoming material, mitigating the risk of using the wrong isomer which could lead to a failed synthesis or an out-of-specification final product.

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